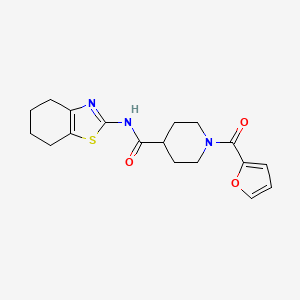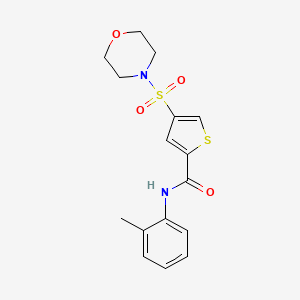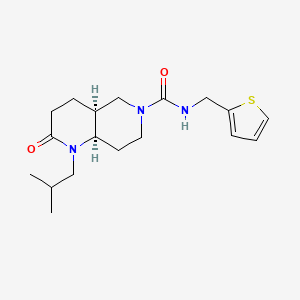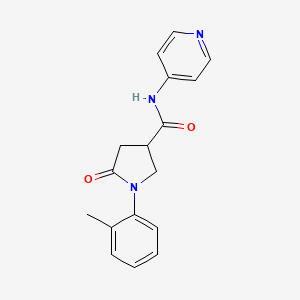![molecular formula C21H24N2O4 B5307635 4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5307635.png)
4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as EMD 534085, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has been shown to exhibit potent pharmacological activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 534085 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound 534085 has been shown to exhibit potent pharmacological activity in various biochemical and physiological assays. It has been reported to inhibit the growth of cancer cells and induce apoptosis, as well as exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit potent anti-angiogenic activity by inhibiting the formation of new blood vessels, which is a critical step in the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 534085 has several advantages as a research tool, including its potent pharmacological activity and well-established synthesis method. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound 534085.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 534085, including its use as a therapeutic agent in cancer and inflammation, as well as its potential as a research tool for studying the role of histone deacetylases and NF-κB in disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound 534085 and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of 4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 534085 involves the reaction of 4-ethoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-morpholinylcarbonyl)aniline in the presence of a base to yield the final product. The synthesis has been reported in several research articles and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 534085 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to exhibit potent anti-proliferative and anti-inflammatory activity in vitro and in vivo. Several studies have reported its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-ethoxy-3-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-19-9-8-16(14-15(19)2)20(24)22-18-7-5-4-6-17(18)21(25)23-10-12-26-13-11-23/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNZMYWALVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-imino-6-{4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307560.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)

![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)

![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5307639.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)